Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Methyl 1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate is a chemical compound with the molecular formula C8H12N2O3 It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydropyrrole derivative with an ester group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- Ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro non-2-ene-3-carboxylate
- 4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Uniqueness
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8/h9H,2-5H2,1H3 |
InChI Key |
VFSFTHGCKKAHBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCNC2 |
Origin of Product |
United States |
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